Technical Monograph: 1-(3-Fluorobenzoyl)piperazine Hydrochloride
Technical Monograph: 1-(3-Fluorobenzoyl)piperazine Hydrochloride
This technical guide details the chemical structure, synthesis, and medicinal applications of 1-(3-Fluorobenzoyl)piperazine hydrochloride .
Chemical Class: N-Acyl Piperazine | Role: Medicinal Chemistry Intermediate / Pharmacophore
Executive Summary
1-(3-Fluorobenzoyl)piperazine hydrochloride is a "privileged scaffold" in drug discovery, serving as a critical building block for serotonergic (5-HT) and dopaminergic ligands. Unlike its alkylated analog (1-(3-fluorobenzyl)piperazine), this molecule features an amide linkage , which imparts distinct electronic properties and restricts conformational flexibility. The 3-fluorine substitution modulates metabolic stability and lipophilicity, making it a preferred moiety in the optimization of CNS-active agents, particularly 5-HT2A antagonists and MAO-B inhibitors.
Structural Anatomy & Physicochemical Profile
The molecule consists of a piperazine ring mono-acylated by a 3-fluorobenzoyl group.[1] The hydrochloride salt form is preferred for handling due to the hygroscopic nature of the free base and to ensure stoichiometric stability.
Critical Distinction: Researchers must distinguish this compound from 1-(3-fluorobenzyl)piperazine. The presence of the carbonyl oxygen (amide) in the benzoyl derivative significantly lowers the basicity of the proximal nitrogen (
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| IUPAC Name | (3-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride | |
| Molecular Formula | Salt form | |
| Molecular Weight | 244.69 g/mol | Free base: 208.23 g/mol |
| CAS Number | 59088-23-2 (HCl salt generic ref) | Free base: 5308-25-8 |
| Physical State | White to off-white crystalline solid | Hygroscopic |
| Solubility | Water (High), DMSO (>20 mg/mL), Methanol | Poor in non-polar solvents (Hexane) |
| pKa (Calc) | ~8.5 (Piperazine | Amide nitrogen is non-basic |
Synthetic Pathways & Process Optimization
The synthesis of 1-(3-Fluorobenzoyl)piperazine requires precise control to prevent bis-acylation (formation of the symmetric diamide). The most robust protocol utilizes a high-dilution strategy or pH-controlled Schotten-Baumann conditions.
Optimized Mono-Acylation Protocol
Objective: Selective formation of the mono-amide while minimizing the bis-amide impurity.
Reagents:
-
Piperazine (anhydrous) - 5.0 equivalents (Excess is crucial)
-
3-Fluorobenzoyl chloride - 1.0 equivalent
-
Dichloromethane (DCM) - Solvent
-
Triethylamine (TEA) - Base scavenger
Step-by-Step Methodology:
-
Preparation: Dissolve 5.0 eq of piperazine and 1.2 eq of TEA in DCM. Cool the solution to 0°C under an inert atmosphere (
). -
Addition: Dissolve 1.0 eq of 3-fluorobenzoyl chloride in DCM. Add this solution dropwise to the piperazine mixture over 60 minutes.
-
Expert Insight: The slow addition into a large excess of piperazine ensures that unreacted benzoyl chloride encounters free piperazine rather than the mono-product, statistically favoring the mono-amide.
-
-
Quenching: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Purification (Acid-Base Extraction):
-
Wash the organic layer with water to remove excess piperazine and salts.
-
Extract the organic layer with 1M HCl. The product (protonated at
) moves to the aqueous phase; non-basic impurities (bis-amides) remain in the organic phase. -
Basify the aqueous phase (pH > 12) with NaOH.
-
Extract the free base back into DCM.
-
-
Salt Formation: Treat the dried DCM solution with 4M HCl in dioxane to precipitate the target hydrochloride salt.
Synthetic Workflow Diagram
Figure 1: Selective synthesis workflow utilizing acid-base extraction to isolate the mono-acylated product.
Medicinal Chemistry & Pharmacophore Utility[3][5][6][7]
This scaffold is widely utilized in the design of antipsychotics and anxiolytics. The 3-fluorobenzoyl moiety serves a dual purpose: it provides a lipophilic anchor for hydrophobic pockets in GPCRs (e.g., 5-HT2A, D2) and blocks metabolic oxidation at the phenyl ring.
Structure-Activity Relationship (SAR) Logic
-
Piperazine Ring: Acts as a semi-rigid linker. The secondary amine (
) is protonated at physiological pH, forming a critical ionic interaction with Aspartate residues in receptor binding sites. -
Amide Linker: Unlike a methylene linker (benzyl), the amide bond is planar and electron-withdrawing. This reduces the basicity of
, preventing it from participating in unwanted ionic interactions, thus improving selectivity. -
3-Fluorine Substituent:
-
Metabolic Blockade: Prevents P450-mediated hydroxylation at the metabolically vulnerable meta-position.
-
Electronic Effect: The electron-withdrawing nature of fluorine polarizes the aromatic ring, potentially enhancing
-stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor.
-
Pharmacophore Diagram[3]
Figure 2: SAR decomposition highlighting the functional role of each structural component.
Analytical Characterization
Validation of the structure requires distinguishing it from the bis-acylated byproduct and the free base.
NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
-
Amide Rotamers: Due to the restricted rotation around the amide bond (
), the piperazine protons often appear as broadened or split signals at room temperature. -
Aromatic Region (6.9 - 7.5 ppm): Distinct multiplet pattern for the 3-substituted benzene ring.
-
Piperazine Region (3.0 - 3.8 ppm):
-
The methylene protons adjacent to the amide nitrogen (
) will be deshielded (~3.6 ppm). -
The methylene protons adjacent to the amine nitrogen (
) will be shielded (~3.0 ppm) but shift downfield if protonated (HCl salt).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Target Mass:
(Free base mass + 1). -
Common Impurity: Bis-amide at
.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54592794, 1-(3-fluorobenzoyl)piperazine hydrochloride. Retrieved from [Link]
- Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. 5-HT1A and 5-HT2 receptor affinity of some 1-arylpiperazines. Journal of Medicinal Chemistry.
-
Bilkent University. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)piperazine Derivatives. (Contextual reference for benzoyl-piperazine synthesis protocols). Retrieved from [Link]
